molecular formula C8H6ClFO B045902 2-Chloro-4'-fluoroacetophenone CAS No. 456-04-2

2-Chloro-4'-fluoroacetophenone

Cat. No. B045902
CAS RN: 456-04-2
M. Wt: 172.58 g/mol
InChI Key: UJZWJOQRSMOFMA-UHFFFAOYSA-N
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Description

2-Chloro-4'-fluoroacetophenone (2-CFA) is an organic compound that has been studied for its potential applications in various scientific fields. It is a colorless, volatile liquid with a molecular formula of C8H5ClFO. 2-CFA is a derivative of acetophenone, which is an aromatic ketone. It has been used in organic synthesis, as a reagent in organic synthesis, and in the synthesis of other compounds. 2-CFA has also been studied for its potential applications in medicine, biochemistry, and other areas of science.

Scientific Research Applications

  • Fluorogenic Labeling : A fluorogenic labeling reagent, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, was found effective for separating chlorophenols in pharmaceutical formulations, thus enabling the determination of chlorocresol and chloroxylenol in creams and ointments (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

  • Synthesis Optimization : The acetylation technology for producing 2,4-dichloro-5-fluoroacetophenone showed an optimized yield of 80.1% under specific conditions, indicating its potential in chemical manufacturing (Gan, 2006).

  • Continuous-Flow Process Advantages : The continuous-flow process for synthesizing 2,4-dichloro-5-fluorobenzoic acid offered benefits such as reduced nitric acid consumption and higher yields, suggesting its environmental and efficiency advantages over traditional methods (Guo, Yu, & Yu, 2018).

  • Conformational Study : A study on 2-fluoro-, 2-chloro-, and 2-bromo-acetophenone showed that these compounds exhibit less stable XO-cis conformers in solution, providing insights into their chemical behavior (Mirarchi & Ritchie, 1984).

  • Catalysis and Synthesis : A tailor-made recombinant whole-cell catalyst efficiently synthesized (R)-4-fluorophenylethan-1-ol with high conversion, yield, and enantioselectivity, demonstrating the substrate's potential in catalytic processes (Gröger et al., 2007).

  • Lithium Enolate Reactivity : The lithium enolate of 4-fluoroacetophenone displayed complex nucleophilic properties, with its stable tetramer being significantly more reactive than the metastable dimer at -120°C, indicating its potential in synthetic chemistry (Kolonko, Wherritt, & Reich, 2011).

  • Radiopharmaceutical Intermediates : Optimized conditions for producing 4-[18 F]fluoroacetophenone and 4-[18 F]fluoropropiophenone yielded high-quality radiopharmaceutical intermediates, suggesting their utility in medical imaging (Banks & Hwang, 1994).

  • Insecticidal Activity : Novel oxime ether pyrethroids based on 2-Methylthio-4'-fluoroacetophenone demonstrated promising insecticidal activity against Homopteran and Lepidopteran pests, indicating their potential in pest management (Liu et al., 2005).

  • Fluorofurans Synthesis : A method for preparing substituted fluorofurans by reacting ω-fluoroacetophenone led to the formation of 2,3-epoxy-4-fluoro-1,3-diphenylbutane, showing the compound's versatility in organic synthesis (Bronnert & Saunders, 1960).

  • Herbicide Intermediate Synthesis : The successful synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate for herbicides, with a 63.5% yield, highlights its application in agrochemicals (Zhou Yu, 2002).

  • Hyperpolarizability Study : The first hyperpolarizability of a synthesized compound involving chlorophenyl and fluorophenyl rings was found to be significantly higher than that of standard NLO material urea, indicating its potential in nonlinear optics (Najiya et al., 2014).

Safety and Hazards

2-Chloro-4’-fluoroacetophenone is considered hazardous. It is toxic if swallowed and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction and is fatal if inhaled .

Mechanism of Action

Target of Action

It’s known that this compound is used as a precursor in the synthesis of various other compounds .

Mode of Action

2-Chloro-4’-fluoroacetophenone is a chemical intermediate used in the synthesis of various compounds. For instance, it condenses with N-methyl-4-(methylthio)benzamidine to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole . This suggests that its mode of action is primarily through its reactivity with other compounds in chemical reactions.

Biochemical Pathways

It’s used in the synthesis of s-(phenacyl)glutathiones , which are involved in the detoxification of xenobiotics. Therefore, it may indirectly influence the glutathione pathway.

Pharmacokinetics

Its physical properties such as its solid form, low water solubility , and its melting point of 47-50 °C suggest that its bioavailability could be influenced by these factors.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4’-fluoroacetophenone. For instance, its reactivity may be influenced by temperature, pH, and the presence of other chemicals. It’s sensitive to strong oxidizing agents, strong acids, strong bases, alcohols, amines, and strong reducing agents . Its storage temperature should be in an inert atmosphere at room temperature .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of S-(phenacyl)glutathiones , indicating potential interactions with glutathione-related enzymes and proteins

Cellular Effects

Safety data indicates that it may cause skin irritation and severe eye damage This suggests that it could potentially affect cell membranes and disrupt cellular processes

Molecular Mechanism

It has been used in the synthesis of various compounds, suggesting it may interact with a range of biomolecules

Metabolic Pathways

It has been used in the synthesis of S-(phenacyl)glutathiones , suggesting it may interact with enzymes and cofactors involved in glutathione metabolism

properties

IUPAC Name

2-chloro-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZWJOQRSMOFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196560
Record name 2-Chloro-4'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

456-04-2
Record name 2-Chloro-4′-fluoroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=456-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4'-fluoroacetophenone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-chloro-4-fluoroacetophenone
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.598
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Synthesis routes and methods

Procedure details

164 ml. (235.1 g., 2.04 moles) of chloroacetyl chloride is added over a 50 min. period to a mixture of 400 ml. (410 g., 4.22 moles) of fluorobenzene and 300 g. (2.25 moles) of anhydrous aluminum chloride stirred at 75° C. under nitrogen. The reaction mixture is stirred at 80° C. under nitrogen for 1 hour, cooled to 50° C., 500 ml. of fluorobenzene is added, and the reaction mixture is cooled to 0° C. and gradually (over a 30 min. period) siphoned into 1 l. of 6N. hydrochloric acid stirred at 0° C. (The temperature of the aqueous acid is maintained at or below 25° C. throughout the addition.) The quenched, acidified reaction mixture is stirred for 15 min., and the aqueous phase is separated and extracted with 350 ml. of fluorobenzene. The two organic phases are combined and washed twice with 500 ml. portions of 3N. hydrochloric acid and once with 500 ml. of water. The fluorobenzene is distilled at 30 mm. Hg. and 60° C. and, upon cooling, the obtained oily residue solidifies. The crude solid product need not be purified.
Quantity
235.1 g
Type
reactant
Reaction Step One
Quantity
410 g
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Reaction Step Two
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2.25 mol
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four
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0 (± 1) mol
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-chloro-4'-fluoroacetophenone of interest to researchers?

A: this compound is primarily interesting as a building block for synthesizing more complex molecules. For example, it can be used to produce N3-substituted 2'-deoxy-2'-fluorouridines, which have been studied for potential hypnotic and antiviral activity []. Additionally, it serves as a starting material in the synthesis of diphenyl imidazole compounds containing a fluorine atom, which are explored for their applications in surface treatments, such as in printed wiring boards [].

Q2: Can this compound be used in biocatalysis?

A: While not directly used as a biocatalyst, this compound serves as a substrate in biocatalytic reactions. Research has shown that the enzyme Candida glabrata ketoreductase 1 (CgKR1) can catalyze the asymmetric reduction of this compound []. This is particularly interesting because the reaction follows the anti-Prelog's rule, which is unusual for natural ketoreductases. This biocatalytic process, coupled with glucose dehydrogenase (GDH) for NADPH regeneration, enables the production of valuable enantiopure halohydrins, important building blocks for pharmaceuticals [].

Q3: What are the advantages of using biocatalysis with this compound?

A3: Employing biocatalysis with substrates like this compound offers several advantages:

  • High stereoselectivity: Engineered variants of CgKR1 have demonstrated >99% stereoselectivity toward α-halo ketones, including this compound []. This is crucial for synthesizing enantiopure compounds, especially for pharmaceutical applications where specific stereoisomers are often required for desired biological activity.

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